2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral agents. The unique structure of this compound includes a bromine atom and an oxathiolane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable pyrimidinedione derivative.
Oxathiolane Ring Formation: The oxathiolane ring is formed through cyclization reactions involving thiol and alcohol functional groups.
Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted pyrimidinediones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound is studied for its potential antiviral properties. It has shown activity against certain viruses by inhibiting viral replication.
Medicine
Medically, derivatives of this compound are explored as potential therapeutic agents for treating viral infections, including HIV and hepatitis.
Industry
In the industrial sector, the compound may be used in the development of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- involves its interaction with specific molecular targets. For example, as an antiviral agent, it may inhibit viral enzymes or interfere with viral DNA/RNA synthesis. The oxathiolane ring and bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
- 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Uniqueness
The presence of the bromine atom in 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- distinguishes it from its chloro and fluoro analogs. This substitution can significantly impact its chemical reactivity and biological activity, making it a unique compound for specific applications.
Properties
CAS No. |
137530-47-3 |
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Molecular Formula |
C8H9BrN2O4S |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
5-bromo-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 |
InChI Key |
GMHAMEKOPZZEBD-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Br |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Br |
Origin of Product |
United States |
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